N-Methylmethanamine;perchloric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

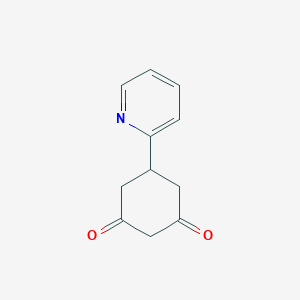

N-Methylmethanamine , also known as N-Methylmethanimine or N-methyl methylenimine , is a reactive molecular substance containing a methyl group attached to an imine . It can be written as CH3N=CH2 . On a timescale of minutes, it self reacts to form the trimer trimethyl 1,3,5-triazinane Perchloric acid is a mineral acid with the formula HClO4 . It is usually found as an aqueous solution and is a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid .

Synthesis Analysis

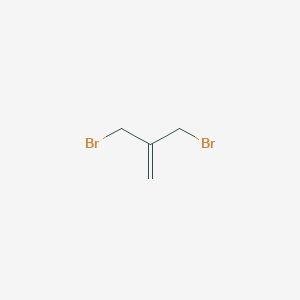

N-Methylmethanamine can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition . It can also be prepared from the trimer: 1,3,5-trimethyl-1,3,5-triazinane by heating to 450 °C .

Molecular Structure Analysis

The N-Methylmethanimine molecule has Cs symmetry . The bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å .

Chemical Reactions Analysis

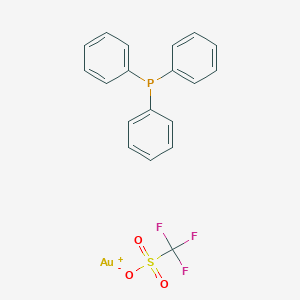

Amines are weak bases and are used in industrial chemical processes as well as in pharmaceuticals . An important parameter and quality indicator is the amine value (expressed in mg KOH/g sample). Weak bases such as amines can be titrated in aprotic solvents with good accuracy if a very strong acid is used as the titrant . The strongest acid in nonaqueous media is perchloric acid in glacial acetic acid .

Physical And Chemical Properties Analysis

N-Methylmethanimine has a molecular formula of C2H5N and an average mass of 43.068 Da . Perchloric acid is a colorless, oily liquid . The solubility of perchlorate in water depends on the type of cation .

安全和危害

未来方向

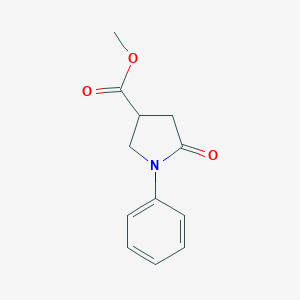

The synthesis of N-Methylmethanamine involves the use of different organic solvents at various stages . It is key that the pure isomer (S)-pseudoephedrine, the diastereomer of ®-ephedrine, is extracted . This is further converted by reduction (e.g., by the traditional way involving iodine and red phosphorus, as shown in Breaking Bad) into (S)-N-methylamphetamine .

属性

IUPAC Name |

N-methylmethanamine;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClHO4/c1-3-2;2-1(3,4)5/h3H,1-2H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWXSAMAYKEIJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480107 |

Source

|

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmethanamine;perchloric acid | |

CAS RN |

14488-49-4 |

Source

|

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)